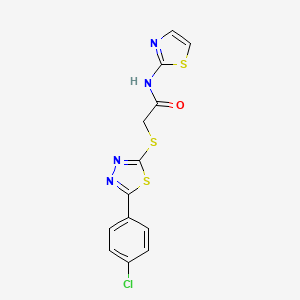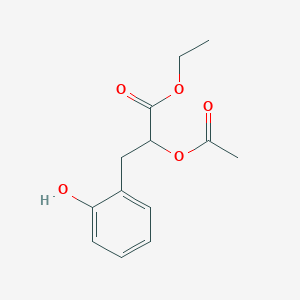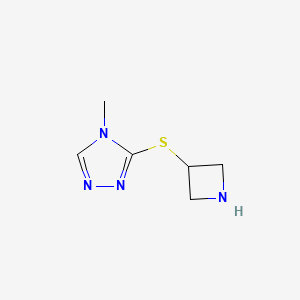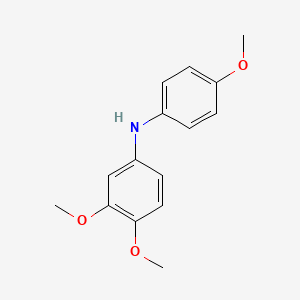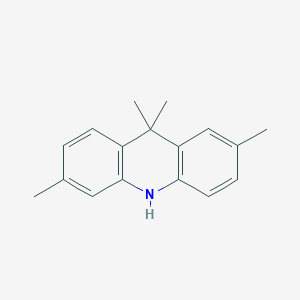
3-(3-Ethoxy-1H-1,2,4-triazol-5-yl)-N-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Ethoxy-1H-1,2,4-triazol-3-yl)-N-methylbenzenesulfonamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethoxy-1H-1,2,4-triazol-3-yl)-N-methylbenzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an ethoxy-substituted nitrile.
Sulfonamide Formation: The triazole intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide group.
N-Methylation: The final step involves the methylation of the nitrogen atom in the sulfonamide group using a methylating agent such as methyl iodide.
The reaction conditions for these steps generally include the use of organic solvents like dichloromethane or acetonitrile, and the reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(5-Ethoxy-1H-1,2,4-triazol-3-yl)-N-methylbenzenesulfonamide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as crystallization and chromatography would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Ethoxy-1H-1,2,4-triazol-3-yl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-Ethoxy-1H-1,2,4-triazol-3-yl)-N-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole moiety is known to interact with various biological targets, making it a valuable scaffold for drug development.
Agrochemicals: It is explored for its potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(5-Ethoxy-1H-1,2,4-triazol-3-yl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, leading to antifungal effects. The sulfonamide group can also interact with proteins, disrupting their function and leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Methoxy-1H-1,2,4-triazol-3-yl)-N-methylbenzenesulfonamide
- 3-(5-Propoxy-1H-1,2,4-triazol-3-yl)-N-methylbenzenesulfonamide
- 3-(5-Butoxy-1H-1,2,4-triazol-3-yl)-N-methylbenzenesulfonamide
Uniqueness
3-(5-Ethoxy-1H-1,2,4-triazol-3-yl)-N-methylbenzenesulfonamide is unique due to its specific ethoxy substitution on the triazole ring, which can influence its biological activity and chemical reactivity. Compared to its methoxy, propoxy, and butoxy analogs, the ethoxy group provides a balance between hydrophobicity and electronic effects, potentially enhancing its interaction with biological targets.
Propriétés
Numéro CAS |
62036-17-3 |
|---|---|
Formule moléculaire |
C11H14N4O3S |
Poids moléculaire |
282.32 g/mol |
Nom IUPAC |
3-(3-ethoxy-1H-1,2,4-triazol-5-yl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H14N4O3S/c1-3-18-11-13-10(14-15-11)8-5-4-6-9(7-8)19(16,17)12-2/h4-7,12H,3H2,1-2H3,(H,13,14,15) |
Clé InChI |
KSJRNYCOFDXJOE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NNC(=N1)C2=CC(=CC=C2)S(=O)(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-](/img/structure/B12937891.png)
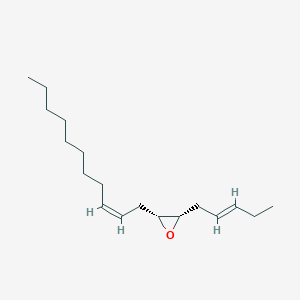
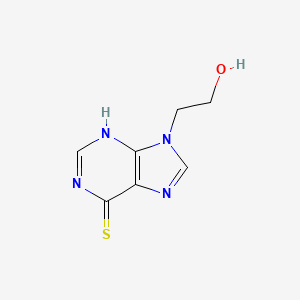

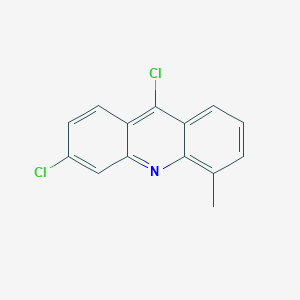

![4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-](/img/structure/B12937915.png)
